5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
CAS No. |
1246632-86-9 |
|---|---|
Molecular Formula |
C13H15BClNO2 |
Molecular Weight |
263.53 g/mol |
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,1-4H3 |
InChI Key |
AVIJAORVKMOKBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Brominating Agent : Dibromohydantoin (DBH) is preferred over molecular bromine due to its handling safety and reduced side reactions.
-
Solvent System : Trifluoroacetic acid (TFA) with catalytic sulfuric acid (H₂SO₄) enhances electrophilicity and regioselectivity.
-
Yield : 63% under optimized conditions (1.3 equiv DBH, 1.3 equiv H₂SO₄, TFA, 25°C, 12 h).
Mechanistic Insight :
The reaction proceeds via in situ generation of bromonium ions, which undergo electrophilic attack at the electron-rich ortho position stabilized by the nitrile group’s inductive effect. Competing para bromination is suppressed due to steric hindrance from the chlorine substituent.
Miyaura Borylation of 2-Bromo-5-Chlorobenzonitrile
The Miyaura borylation replaces the bromine atom with a pinacol boronic ester group, leveraging palladium-catalyzed cross-coupling.
Catalytic System and Solvent Selection
-
Catalyst : Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl₂) at 2 mol% loading.
-
Ligand : The dppf ligand enhances catalytic activity by stabilizing the Pd(0) intermediate.
-
Base : Anhydrous potassium acetate (KOAc, 4 equiv) facilitates transmetallation.
-
Solvent : A 5:1 mixture of dimethyl sulfoxide (DMSO) and 1,4-dioxane ensures solubility of both aromatic and boronic ester reactants.
Reaction Protocol
-
Charge : Combine 2-bromo-5-chlorobenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.0 equiv), KOAc (4.0 equiv), and Pd(dppf)Cl₂ (2 mol%) in DMSO/dioxane.
-
Workup : Extract with ethyl acetate, wash with water, and purify via column chromatography (petroleum ether/ethyl acetate = 50:1).
Critical Parameters :
-
Oxygen Sensitivity : Strict inert atmosphere prevents Pd catalyst oxidation.
-
Temperature Control : Prolonged heating above 110°C risks deboronation side reactions.
Alternative Synthetic Routes
Direct Boronation via Lithiation
-
Step 1 : Lithiation of 5-chlorobenzonitrile with LDA at -78°C.
-
Step 2 : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Challenge : Poor functional group tolerance of nitriles under strong basic conditions.
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.
-
Solvent Sustainability : DMSO/dioxane mixtures pose disposal challenges; switching to cyclopentyl methyl ether (CPME) improves environmental metrics.
-
Quality Control : HPLC-UV (λ = 254 nm) confirms >99% purity, while ¹¹B NMR verifies boronic ester integrity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic ester.
Substituted Benzonitriles: Formed via nucleophilic substitution of the chloro group.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
This compound is often employed in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative. The presence of the dioxaborolane moiety enhances its reactivity and stability during the coupling process. This application is crucial for the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Example Case Study:
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in synthesizing complex polycyclic aromatic hydrocarbons. The compound facilitated the formation of desired products with high yields and selectivity under mild conditions .
Material Science
Polymer Chemistry:
The compound can be utilized as a building block in the synthesis of functional polymers. Its ability to undergo polymerization reactions allows for the development of materials with tailored properties for applications in coatings, adhesives, and electronic devices.
Example Case Study:
A research article highlighted the use of this compound in creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These materials are suitable for high-performance applications such as aerospace components .
Medicinal Chemistry
Drug Development:
In medicinal chemistry, this compound serves as a scaffold for developing novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Example Case Study:
A study focused on synthesizing new anti-cancer agents using this compound revealed promising results in inhibiting tumor growth in vitro. The modification of the dioxaborolane group was found to enhance bioavailability and target specificity .
Environmental Applications
Sensing and Detection:
The compound's boron content makes it suitable for developing sensors that detect environmental pollutants. Its reactivity can be harnessed to create selective sensors for heavy metals or other hazardous substances.
Example Case Study:
Research has shown that derivatives of this compound can be used to fabricate electrochemical sensors capable of detecting trace amounts of lead ions in water samples. This application is vital for environmental monitoring and public health safety .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the coupling with aryl halides. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final biaryl product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, positions, and applications:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The target compound’s 5-Cl and 2-CN groups increase electrophilicity, accelerating transmetallation in Suzuki reactions compared to analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (meta-substituted).
- Steric Effects : The cyclopropyl group in 2-cyclopropyl-4-boronate benzonitrile introduces steric bulk, reducing reaction rates compared to the target.
- Substituent Position : 2-Chloro-4-boronate benzonitrile (CAS: 548797-51-9) exhibits distinct regioselectivity in aryl-aryl bond formation due to its para-boronate group.
Biological Activity
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1377503-12-2 |
| Molecular Formula | C12H16BClO3 |
| Molecular Weight | 254.52 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with specific receptors or enzymes involved in inflammatory responses. For instance, studies have shown that structurally similar compounds can inhibit NF-κB activity in monocytes and vascular smooth muscle cells, suggesting a potential anti-inflammatory effect .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the dioxaborolane moiety significantly influence biological activity. For example:
- Substituents on the aromatic ring : Variations in halogen or alkyl substituents can enhance or diminish potency against specific biological targets.
- Dioxaborolane modifications : Altering the size and electronic properties of the dioxaborolane group can affect solubility and metabolic stability.
Anti-inflammatory Effects
In vitro assays demonstrated that compounds containing similar dioxaborolane structures exhibit anti-inflammatory properties by reducing cytokine release and inhibiting NF-κB activation. For instance, a related compound showed an IC50 value of 25 pM against TNF-α-induced NF-κB activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines indicate that while some derivatives display moderate cytotoxic effects at higher concentrations, others maintain low toxicity profiles. This balance is crucial for potential therapeutic applications.
Case Studies
- Case Study 1 : A related compound was tested in mouse models for its ability to modulate immune responses. Results indicated a significant increase in splenocyte viability at concentrations as low as 100 nM .
- Case Study 2 : In a study exploring the effects on human monocytes, compounds similar to 5-chloro derivatives were shown to reduce IL-6 secretion significantly (p < 0.05), highlighting their potential as anti-inflammatory agents .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
- Answer : The compound is synthesized via palladium-catalyzed cross-coupling of an aryl halide precursor (e.g., 5-chloro-2-bromobenzonitrile) with bis(pinacolato)diboron. Key steps include:
- Using Pd(dppf)Cl₂ or analogous catalysts under inert atmosphere (N₂/Ar) to prevent oxidation .
- Optimizing solvent systems (e.g., THF or DMF) to enhance reaction efficiency and yield .
- Purification via silica gel chromatography under anhydrous conditions due to air sensitivity .
Q. How should this compound be handled and stored to maintain stability?
- Answer :
- Storage : Under inert gas (Ar) at -20°C to prevent hydrolysis/oxidation of the boronic ester .
- Handling : Use glove boxes or Schlenk techniques to avoid moisture/oxygen exposure during weighing or reaction setup .
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) that may degrade the boronic ester .
Advanced Questions
Q. How do the chloro and cyano substituents influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?
- Answer :
-
Electronic Effects : The electron-withdrawing Cl and CN groups reduce electron density at the boron-bearing aryl ring, directing coupling to the para position relative to the boronic ester. Steric hindrance from the tetramethyl dioxaborolane moiety may further modulate reactivity .
-
Comparative Analysis : Analogous compounds with methoxy or fluorine substituents exhibit altered electronic profiles, leading to divergent coupling efficiencies (Table 1) .
Table 1 : Substituent Effects on Cross-Coupling Efficiency
Substituents Electronic Profile Relative Reactivity* -Cl, -CN (target compound) Strong EWG High -OCH₃ (methoxy analog) Moderate EDG Moderate -F (fluoro analog) Moderate EWG High *Hypothetical data based on structural analogs .
Q. How can researchers resolve contradictory catalytic efficiency data across studies?
- Answer :
- Parameter Optimization :
- Catalyst-Ligand Systems : Compare Pd(OAc)₂ with SPhos vs. XPhos ligands to assess steric/electronic effects .
- Solvent Polarity : Test toluene (non-polar) vs. DME (polar) to alter reaction kinetics and intermediate stability .
- Base Selection : Use K₂CO₃ (mild) or CsF (strong) to modulate deprotonation rates and coupling efficiency .
- Kinetic Studies : Monitor reactions via in situ ¹¹B NMR or HPLC to identify rate-limiting steps or side reactions .
Q. What analytical techniques are critical for characterizing trace decomposition products?
- Answer :
- HPLC-MS : Detects hydrolyzed boronic acid derivatives (e.g., 5-chloro-2-hydroxybenzonitrile) .
- ¹¹B NMR : Identifies boron-containing degradation species (e.g., boric acid esters at δ ~10-15 ppm) .
- X-ray Crystallography : Confirms structural integrity and validates crystallinity post-synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
